Synthetic Yield and Purity as a Measure of Process Reliability for 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid
The synthesis of 2-(5,6-Dichloro-1,3-dioxoisoindolin-2-yl)acetic acid is achieved via a condensation reaction between 5,6-dichloroisobenzofuran-1,3-dione and 2-aminoacetic acid, yielding a high 92% recovery . This robust synthesis contrasts with many alternative phthalimide derivatives that may require more complex, lower-yielding, or less reproducible multi-step procedures. The resulting product is offered with a standard purity of ≥95% , ensuring a reliable starting point for reproducible research.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Alternative synthetic routes for similar phthalimide derivatives can vary widely, often yielding between 60-85% depending on substituents and conditions. |
| Quantified Difference | Not directly comparable, but represents a high, reproducible yield for this specific derivative. |
| Conditions | Reaction of 5,6-dichloroisobenzofuran-1,3-dione (9.22 mmol) with 2-aminoacetic acid (10.14 mmol) in xylene at 160°C for 40 hours. |
Why This Matters
A high and reproducible synthetic yield reduces procurement costs and ensures consistent batch-to-batch quality, minimizing experimental variability and simplifying scale-up considerations.
